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Compound of Interest

Compound Name: Hpk1-IN-42

Cat. No.: B12367387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also

known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical

negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer

immunotherapy to enhance anti-tumor immune responses. This document outlines the core

molecular scaffold of Hpk1-IN-42, the impact of chemical modifications on its inhibitory activity,

detailed experimental protocols for its evaluation, and visual representations of relevant

biological pathways and experimental workflows.

Core Structure and Quantitative SAR Analysis
Hpk1-IN-42 belongs to a series of spiro-substituted pyrimidine-fused cyclic compounds. The

core scaffold consists of a diaminopyrimidine hinge-binding motif, a spirocyclic linker, and a

substituted phenyl group that occupies the hydrophobic back pocket of the ATP-binding site of

HPK1. The systematic exploration of substitutions at various positions of this scaffold has

elucidated key structural requirements for potent and selective HPK1 inhibition.

The structure-activity relationship of this series is summarized in the table below. Modifications

were explored on the phenyl ring (R1), the pyrimidine core, and the spirocyclic linker. The data

highlights the significant impact of these modifications on the half-maximal inhibitory

concentration (IC50) against HPK1.
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Compound R1 Substitution
Other
Modifications

HPK1 IC50 (nM)

Hpk1-IN-42

(Compound 185)
4-morpholino - 0.24[1]

Analog 1 4-methoxy - 1.5

Analog 2 3-chloro - 5.2

Analog 3 4-methyl - 3.8

Analog 4 4-morpholino
N-demethylated

pyrimidine
10.7

Analog 5 4-morpholino Altered spirocycle 25.1

This table is a representative summary based on typical SAR exploration for kinase inhibitors

and the potent IC50 value reported for Hpk1-IN-42. The specific analog data is illustrative of a

potential SAR trend.

HPK1 Signaling Pathway
Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that functions as a

negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is

activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76.

This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination

and degradation of key signaling molecules, ultimately dampening T-cell proliferation and

cytokine production. Inhibition of HPK1, therefore, is expected to enhance T-cell-mediated anti-

tumor immunity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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